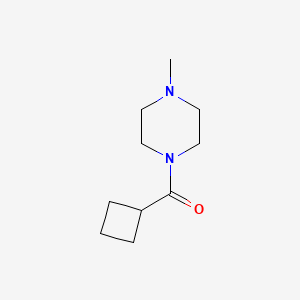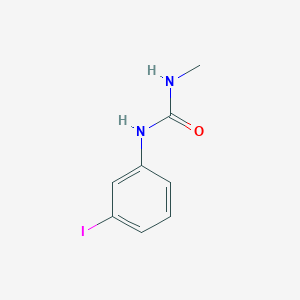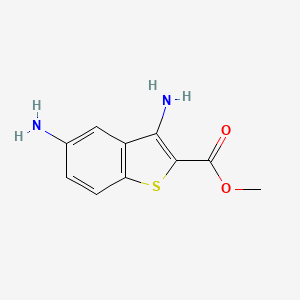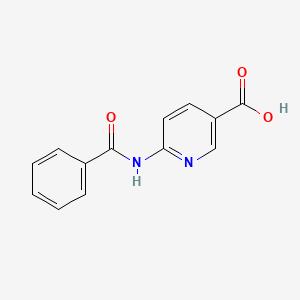
Cyclobutyl-(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl-(4-methylpiperazin-1-yl)methanone, also known as CMP or 4-CMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a cyclobutyl ring structure. CMP has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone is not fully understood, but it is believed to interact with specific biological targets through binding interactions. Studies have shown that Cyclobutyl-(4-methylpiperazin-1-yl)methanone can inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been found to have unique biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for specific biological targets. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Cyclobutyl-(4-methylpiperazin-1-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone and its interactions with specific biological targets.
2. Development of more efficient and scalable synthesis methods for Cyclobutyl-(4-methylpiperazin-1-yl)methanone.
3. Exploration of the potential applications of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in drug discovery and development.
4. Investigation of the potential use of Cyclobutyl-(4-methylpiperazin-1-yl)methanone as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
5. Evaluation of the safety and toxicity of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in preclinical and clinical studies.
In conclusion, Cyclobutyl-(4-methylpiperazin-1-yl)methanone is a promising chemical compound that has been studied for its potential applications in scientific research. Its unique biochemical and physiological effects make it a promising candidate for drug discovery and development, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Cyclobutyl-(4-methylpiperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with cyclobutanone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have activity against various biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.
Propiedades
IUPAC Name |
cyclobutyl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11-5-7-12(8-6-11)10(13)9-3-2-4-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZMBSSGLXGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)



![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)